N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide
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Overview
Description
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide, also known as GSK-3 inhibitor, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. Inhibition of GSK-3 has been shown to have therapeutic potential in a wide range of diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder.
Mechanism of Action
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide inhibits this compound by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being studied. Some of the key effects observed in preclinical studies are:
1. Cancer: this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in preclinical models of various cancers.
2. Diabetes: this compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes.
3. Alzheimer's disease: this compound has been shown to reduce amyloid-beta deposition and tau hyperphosphorylation, two key pathological features of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Some of the advantages and limitations of using N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide in lab experiments are:
Advantages:
1. Potent and selective inhibitor of this compound.
2. Well-characterized in preclinical studies.
3. Can be used in a wide range of disease models.
Limitations:
1. Limited clinical data.
2. Limited information on pharmacokinetics and pharmacodynamics.
3. Limited information on potential drug interactions.
Future Directions
Some of the future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide are:
1. Clinical trials in various diseases, including cancer, diabetes, and Alzheimer's disease.
2. Development of more potent and selective this compound inhibitors.
3. Investigation of potential drug interactions and toxicity.
4. Investigation of the role of this compound in other diseases and conditions.
Conclusion:
This compound is a potent and selective inhibitor of this compound that has therapeutic potential in a wide range of diseases. It has been extensively studied in preclinical models of cancer, diabetes, and Alzheimer's disease. While there is limited clinical data, this compound is a promising compound for further research and development.
Synthesis Methods
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide is a multi-step process that involves the coupling of a benzothiophene derivative with a piperidine derivative followed by N-methylation. The detailed synthesis method can be found in the literature.
Scientific Research Applications
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. Some of the key scientific research applications of this compound are:
1. Cancer: this compound inhibition has been shown to have anti-cancer effects by inhibiting cell proliferation, inducing apoptosis, and reducing tumor growth. This compound has been studied in preclinical models of various cancers, including breast, prostate, and colon cancer.
2. Diabetes: this compound inhibition has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. This compound has been studied in preclinical models of type 2 diabetes.
3. Alzheimer's disease: this compound inhibition has been shown to reduce amyloid-beta deposition and tau hyperphosphorylation, two key pathological features of Alzheimer's disease. This compound has been studied in preclinical models of Alzheimer's disease.
Properties
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-17-9-7-12(8-10-17)18(2)16(19)14-11-20-15-6-4-3-5-13(14)15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQKTIYXISRSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.